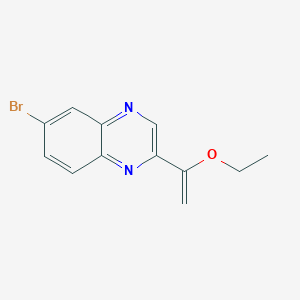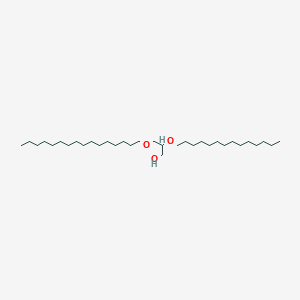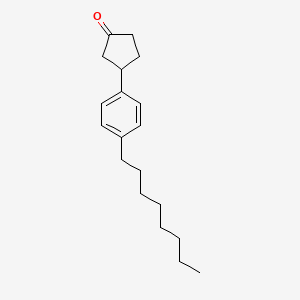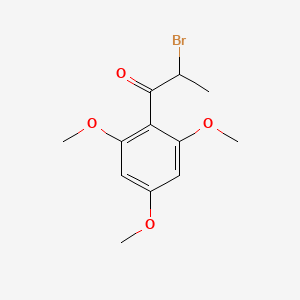
(-)-Pinanediol
Übersicht
Beschreibung
(-)-Pinanediol: is a bicyclic monoterpene diol with the molecular formula C10H18O2. It is a chiral compound, often used as a chiral auxiliary in organic synthesis. The compound is derived from pinene, a naturally occurring monoterpene found in the oils of many species of coniferous trees. This compound is known for its applications in asymmetric synthesis and its role in the preparation of various chiral compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (-)-Pinanediol can be synthesized from α-pinene through a series of chemical reactions. One common method involves the hydroboration-oxidation of α-pinene. The process includes the following steps:
Hydroboration: α-pinene is reacted with borane (BH3) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield 1,2-pinanediol.
Industrial Production Methods: Industrial production of 1,2-pinanediol typically involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Pinanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinanone or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sulfonyl chlorides (RSO2Cl) in the presence of bases such as triethylamine (TEA) are used for substitution reactions.
Major Products:
Oxidation: Pinanone and other oxidized derivatives.
Reduction: Various alcohols and hydrocarbons.
Substitution: Sulfonate esters and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(-)-Pinanediol has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the preparation of enantiomerically pure compounds.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,2-pinanediol involves its interaction with various molecular targets and pathways. As a chiral auxiliary, it facilitates the formation of chiral centers in organic molecules by providing a chiral environment during chemical reactions. This interaction often involves the formation of temporary covalent bonds with the substrate, followed by selective reactions that lead to the desired chiral product.
Vergleich Mit ähnlichen Verbindungen
1,2-Pentanediol: Another diol with similar chemical properties but different structural features.
1,2-Hexanediol: A longer-chain diol with similar reactivity.
1,4-Butanediol: A diol with a different carbon chain length and reactivity.
Uniqueness: (-)-Pinanediol is unique due to its bicyclic structure and its origin from natural sources like pinene. Its chiral nature and ability to act as a chiral auxiliary make it particularly valuable in asymmetric synthesis, distinguishing it from other similar diols.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2,6,6-trimethylbicyclo[3.1.1]heptane-1,2-diol |
InChI |
InChI=1S/C10H18O2/c1-8(2)7-4-5-9(3,11)10(8,12)6-7/h7,11-12H,4-6H2,1-3H3 |
InChI-Schlüssel |
XHDGJGJBAQDXON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C1(C2)O)(C)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-4-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-quinoline](/img/structure/B8470658.png)
![tert-Butyl {4-[4-(3-bromophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B8470666.png)




![3-(2,4-Bis{[2-(trimethylsilyl)ethoxy]methoxy}phenyl)-4-methyl-7-{[2-(trimethylsilyl)ethoxy]methoxy}-2H-1-benzopyran-2-one](/img/structure/B8470699.png)


![2-[2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-8-purinyl]-2-propanol](/img/structure/B8470709.png)



